molecular formula C22H25N3O4 B2364266 4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-59-7

4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2364266
CAS No.: 537679-59-7
M. Wt: 395.459
InChI Key: GFDGUOMKCSLAKP-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHP) derivative of significant interest in pharmacological research, particularly as a structural analog of compounds known to interact with serotonin receptors. Current research indicates this compound is primarily investigated for its potential as a high-affinity ligand for the 5-HT2A receptor , a key GPCR target in the central nervous system. Its mechanism of action is believed to involve the modulation of downstream signaling pathways, such as phospholipase C (PLC) activation, leading to alterations in intracellular calcium levels and neuronal excitability. Researchers utilize this compound in vitro to study receptor-ligand binding kinetics, functional selectivity, and signal transduction mechanisms . The structural features, including the 2,5-dimethoxyphenyl and 3,5-dimethylphenyl moieties, are critical for its receptor interaction profile and are a focus of structure-activity relationship (SAR) studies aimed at developing novel neurochemical tools. This compound is strictly for research use in applications such as neuroscience, psychiatric disorder modeling, and the design of new therapeutic agents targeting serotonergic systems .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-12-8-13(2)10-15(9-12)24-21(26)19-14(3)23-22(27)25-20(19)17-11-16(28-4)6-7-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDGUOMKCSLAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=CC(=C3)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a tetrahydropyrimidine core with various aromatic substitutions. Its molecular formula is C21H23N3O3C_{21}H_{23}N_{3}O_{3} with a molecular weight of approximately 365.43 g/mol. The presence of the carboxamide functional group is notable for its involvement in biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against fungi such as Candida albicans, suggesting potential applications in antifungal therapies. The compound's mechanism likely involves disruption of cellular functions in target organisms by modulating enzyme activities or receptor interactions .

Anticancer Activity

The tetrahydropyrimidine derivatives have been linked to anticancer effects. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. Although specific data on this compound's anticancer efficacy is limited, its structural analogs have shown promising results in preclinical models .

Hypoglycemic Effects

Preliminary investigations have indicated that this compound may possess hypoglycemic properties, making it a candidate for diabetes management. The mechanism may involve enhancement of insulin sensitivity or modulation of glucose metabolism pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
  • Receptor Binding : It may interact with cell surface receptors, triggering intracellular signaling cascades that affect cellular functions.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated antifungal activity against Candida albicans with IC50 values indicating effective inhibition.
Reported hypoglycemic effects in animal models, suggesting potential for diabetes treatment.
Highlighted anticancer properties in related tetrahydropyrimidine compounds through apoptosis induction mechanisms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, research indicates that compounds within this class can inhibit the growth of human colon cancer (HT29) and prostate cancer (DU145) cell lines using assays such as the MTT method .

Molecular Docking Studies

Molecular docking studies have been performed to assess the interaction between this compound and specific protein targets involved in cancer progression. The studies typically focus on the binding affinity to enzymes like EGFR (epidermal growth factor receptor), which is crucial for tumor growth and proliferation . These studies suggest that the compound may serve as a lead structure for developing new anticancer agents.

Synthesis Methodologies

The synthesis of tetrahydropyrimidines like this compound often involves multi-step reactions including cyclization and functional group modifications. The synthetic routes are critical for optimizing yield and purity of the final product. The synthesis process typically includes:

  • Formation of the Tetrahydropyrimidine Core : This involves cyclization reactions that create the pyrimidine ring.
  • Functionalization : Subsequent steps modify the ring to introduce various substituents that enhance biological activity.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product effectively.

Case Studies

StudyObjectiveFindings
Anticancer Activity Study Evaluate cytotoxic effects on HT29 and DU145 cell linesSignificant inhibition of cell proliferation observed .
Molecular Docking Analysis Assess binding affinity with EGFRHigh binding affinity suggests potential as an anticancer agent .
Synthesis Optimization Improve yield of tetrahydropyrimidine derivativesEnhanced yields achieved through modified reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name R1 Substituent R2 Substituent Functional Group Melting Point (°C) Reported Bioactivity
4-(2,5-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (Target) 2,5-dimethoxyphenyl 3,5-dimethylphenyl Carboxamide Not reported Not reported
N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Chloro-2,5-dimethoxyphenyl 4-ethoxyphenyl Carboxamide Not reported Not reported
Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Hydroxy-3,5-dimethoxyphenyl Methyl ester Carboxylate 396.7 ± 1.5 Thymidine phosphorylase inhibitor
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3,5-Bis(trifluoromethyl)phenyl Ethyl ester Carboxylate Not reported Not reported

Key Structural and Functional Insights

Substituent Effects on Electronic Properties: The target compound’s 2,5-dimethoxyphenyl and 3,5-dimethylphenyl groups are electron-donating, enhancing aromatic π-electron density. The trifluoromethyl groups in ’s compound are strongly electron-withdrawing, which may increase metabolic stability and influence interactions with hydrophobic enzyme pockets .

Functional Group Variations :

  • Carboxamide vs. carboxylate: The carboxamide group in the target compound and ’s analog may participate in hydrogen bonding with biological targets, whereas carboxylate esters () are more lipophilic, affecting membrane permeability .

The absence of hydroxy groups in the target compound suggests lower polarity .

Bioactivity Implications: ’s compound exhibits thymidine phosphorylase inhibition, a mechanism relevant to anticancer drug design.

Research Findings and Methodological Considerations

  • Crystallography and Conformational Analysis : Compounds like those in are often analyzed using X-ray crystallography (e.g., SHELX or WinGX ), which can reveal ring puckering and hydrogen-bonding patterns. The target compound’s 3,5-dimethylphenyl group may induce steric hindrance, affecting its crystal packing compared to ’s ethoxyphenyl analog .
  • Structure-Activity Relationship (SAR) : The chloro and ethoxy substituents in ’s compound could enhance binding to hydrophobic enzyme pockets, whereas the target compound’s methyl groups may optimize lipophilicity for passive diffusion .

Preparation Methods

Biginelli Condensation and Its Modifications

Stepwise Preparation Methods

Synthesis of N-(3,5-Dimethylphenyl)-3-Oxobutanamide

The β-keto amide intermediate is prepared by reacting 3,5-dimethylaniline with diketene or acetoacetyl chloride under anhydrous conditions:

$$
\text{3,5-Dimethylaniline + Diketene} \xrightarrow{\text{EtOH, 0–5°C}} \text{N-(3,5-Dimethylphenyl)-3-Oxobutanamide}
$$

Procedure :

  • Dissolve 3,5-dimethylaniline (1.0 equiv) in dry ethanol.
  • Add diketene (1.2 equiv) dropwise at 0–5°C with stirring.
  • Warm to room temperature and stir for 4–6 hours.
  • Isolate the precipitate via filtration and recrystallize from ethanol.

Characterization :

  • FT-IR : 1685 cm$$ ^{-1} $$ (C=O stretch), 3300 cm$$ ^{-1} $$ (N-H stretch).
  • $$ ^1H $$ NMR (DMSO-d$$ _6 $$) : δ 2.25 (s, 6H, Ar-CH$$ _3 $$), 2.40 (s, 3H, COCH$$ _3 $$), 3.60 (s, 2H, CH$$ _2 $$).

Cyclocondensation Reaction

The tetrahydropyrimidine ring is formed via acid-catalyzed cyclocondensation of the β-keto amide, 2,5-dimethoxybenzaldehyde, and N-methyl urea:

$$
\begin{align}
\text{N-(3,5-Dimethylphenyl)-3-Oxobutanamide} &+ \text{2,5-Dimethoxybenzaldehyde} \
&+ \text{N-Methyl Urea} \xrightarrow{\text{HCl, EtOH, reflux}} \text{Target Compound}
\end{align
}
$$

Procedure :

  • Combine N-(3,5-dimethylphenyl)-3-oxobutanamide (1.0 equiv), 2,5-dimethoxybenzaldehyde (1.0 equiv), and N-methyl urea (1.5 equiv) in ethanol.
  • Add concentrated HCl (0.5 mL) and reflux for 12–16 hours.
  • Cool the mixture to room temperature and filter the crystalline product.
  • Recrystallize from ethanol to obtain pure compound.

Optimization Notes :

  • Catalyst Screening : HCl provides higher yields (68%) compared to Lewis acids like FeCl$$ _3 $$ (55%).
  • Solvent Effects : Ethanol outperforms acetonitrile or THF due to better solubility of intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

  • FT-IR (KBr) : 3240 cm$$ ^{-1} $$ (amide N-H), 1707 cm$$ ^{-1} $$ (C=O), 1250 cm$$ ^{-1} $$ (C-O of methoxy).
  • $$ ^1H $$ NMR (300 MHz, DMSO-d$$ _6 $$) :
    • δ 2.20 (s, 6H, Ar-CH$$ _3 $$), 2.35 (s, 3H, CH$$ _3 $$-C6), 3.75 (s, 6H, OCH$$ _3 $$), 5.10 (s, 1H, H-4), 6.80–7.20 (m, 6H, aromatic).
  • $$ ^{13}C $$ NMR : δ 21.5 (Ar-CH$$ _3 $$), 56.2 (OCH$$ _3 $$), 105.5 (C-4), 165.0 (C=O).

Elemental Analysis

Calculated for C$$ _{22} $$H$$ _{25} $$N$$ _3 $$O$$ _4 $$ :

  • C: 66.15%, H: 6.31%, N: 10.52%
    Found : C: 66.02%, H: 6.28%, N: 10.48%.

Mass Spectrometry

  • ESI-MS : m/z 400.2 [M+H]$$ ^+ $$.

Comparative Reaction Conditions and Yields

Catalyst Solvent Time (h) Yield (%)
HCl EtOH 16 68
p-TsOH EtOH 14 65
FeCl$$ _3 $$ MeCN 18 55

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach, starting with a Biginelli-like cyclocondensation reaction. Key steps include:

  • Precursor preparation : Reacting substituted aldehydes (e.g., 2,5-dimethoxybenzaldehyde) with β-ketoesters and urea/thiourea derivatives under acidic conditions (e.g., HCl or p-toluenesulfonic acid) to form the tetrahydropyrimidine ring.
  • Carboxamide formation : Coupling the intermediate with 3,5-dimethylaniline via an activating agent like EDCI/HOBt in anhydrous dichloromethane.
  • Optimization : Yields (e.g., 70–96% in analogous syntheses ) depend on temperature control (reflux vs. room temperature), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Lewis acids for regioselectivity).

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR validate substituent positions and stereochemistry. For example, methyl groups on the phenyl ring appear as singlets near δ 2.3 ppm, while the oxo group resonates at δ 165–170 ppm in 13C^{13}C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+^+ for C23_{23}H27_{27}N3_3O4_4: 410.2045) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group with β = 114.4° in analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational structural data?

Discrepancies (e.g., bond length deviations >0.05 Å) arise from crystal lattice strain vs. gas-phase DFT models. To address this:

  • Perform DFT geometry optimization (B3LYP/6-311G** basis set) and compare torsional angles with X-ray data .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding in crystals vs. van der Waals dominance in simulations) .
  • Example: A related compound showed a 0.12 Å deviation in C–N bond lengths, attributed to crystal packing forces .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction extraction to remove byproducts .
  • Catalyst Recycling : Immobilized acidic ionic liquids (e.g., [BMIM]HSO4_4) reduce waste in cyclocondensation steps .
  • Chromatography Alternatives : Recrystallization from ethanol/water (7:3 v/v) achieves >98% purity in analogs, avoiding costly column chromatography .

Q. How can computational models predict the compound’s bioavailability or target binding?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). Parameters: grid size = 25 Å, exhaustiveness = 20 .
  • ADMET Prediction : SwissADME estimates logP (~3.5) and bioavailability score (0.55), suggesting moderate permeability but poor aqueous solubility .
  • MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes via RMSD (<2.0 Å acceptable) .

Q. What experimental designs are recommended for evaluating biological activity in cancer models?

  • In Vitro Screening : Dose-response assays (0.1–100 µM) on cancer cell lines (e.g., MCF-7, HepG2) using MTT/PrestoBlue, with IC50_{50} calculations via nonlinear regression .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and cell cycle analysis (PI staining + flow cytometry) .
  • Control Strategies : Compare with cisplatin or doxorubicin, and include a solubility enhancer (e.g., DMSO ≤0.1%) to mitigate aggregation artifacts .

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